What is 1-(Isopropylsulfonyl)piperazine
What is 1-(Isopropylsulfonyl)piperazine
An In-Depth Technical Guide to 1-(Isopropylsulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Isopropylsulfonyl)piperazine is a heterocyclic organic compound featuring a piperazine ring functionalized with an isopropylsulfonyl group. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block and a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced solubility and tunable basicity imparted by the combination of the piperazine and sulfonyl moieties, make it an invaluable synthon for developing novel therapeutics.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its significant role in the design and development of drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[3][4]
Introduction: The Significance of a Versatile Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of drug discovery, present in numerous FDA-approved medications.[1][5][6][7] The introduction of a sulfonyl group, as in 1-(Isopropylsulfonyl)piperazine, further refines the properties of this scaffold. The isopropylsulfonyl group is an electron-withdrawing group that modulates the basicity of the adjacent nitrogen atom, while also enhancing solubility and metabolic stability.[3] This combination creates a versatile platform for synthesizing compound libraries with diverse pharmacological activities. The secondary amine on the piperazine ring provides a reactive handle for further chemical modification, allowing for the strategic introduction of various pharmacophores to optimize drug-target interactions and pharmacokinetic profiles.[1][2]
Physicochemical Properties and Characterization
Understanding the fundamental properties of 1-(Isopropylsulfonyl)piperazine is critical for its effective use in synthesis and drug design. The interplay between the basic piperazine ring and the polar sulfonyl group governs its behavior in chemical and biological systems.
Key Physicochemical Data
| Property | Value / Description | Source(s) |
| CAS Number | 534615-34-4 | [3] |
| Molecular Formula | C₇H₁₆N₂O₂S | [3] |
| Molecular Weight | 192.28 g/mol | [3] |
| IUPAC Name | 1-propan-2-ylsulfonylpiperazine | [3] |
| Appearance | Light yellow to yellow solid | |
| pKa | 6.5 - 8.5 (Estimated for the secondary amine) | [3] |
| Solubility | Excellent in polar organic solvents (Methanol, DMSO); Limited in non-polar solvents (Hexane).[3] | [3] |
| pH-Dependent Solubility | Exhibits enhanced aqueous solubility under acidic conditions (pH < 6) due to protonation of the secondary nitrogen.[3] | [3] |
Structural and Conformational Analysis
The molecular architecture of 1-(Isopropylsulfonyl)piperazine consists of a six-membered piperazine ring, which predominantly adopts a stable chair conformation to minimize steric strain.[3] The isopropylsulfonyl group is attached to one of the nitrogen atoms, creating a tertiary sulfonamide, while the other nitrogen remains a secondary amine.[3] This secondary amine is the primary site of basicity and the key point for subsequent synthetic elaboration.[3]
Analytical Characterization Protocols
The identity, purity, and stability of 1-(Isopropylsulfonyl)piperazine are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the characteristic signals for the isopropyl protons and the piperazine ring protons. Purity is often quantified via NMR, with standards typically requiring ≥95.0%.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. As the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be employed to enhance UV detection for quantitative analysis.[8]
Synthesis and Manufacturing
The most common and direct method for synthesizing 1-(Isopropylsulfonyl)piperazine is through the nucleophilic substitution reaction between piperazine and isopropylsulfonyl chloride.
General Synthesis Pathway
The reaction involves the sulfonylation of one of the nitrogen atoms of piperazine. An excess of piperazine can be used to act as both the reactant and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external base such as triethylamine or potassium carbonate is often added to improve yield and simplify purification.[3][9][10]
Caption: General reaction scheme for the synthesis of 1-(Isopropylsulfonyl)piperazine.
Detailed Experimental Protocol: Direct Sulfonation
This protocol describes a robust method for lab-scale synthesis.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve isopropylsulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring piperazine mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining piperazine hydrochloride and excess piperazine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield 1-(Isopropylsulfonyl)piperazine as a solid.[10]
Role in Medicinal Chemistry and Drug Development
The sulfonylpiperazine moiety is a privileged structure that imparts favorable properties to drug candidates, influencing their pharmacodynamic and pharmacokinetic profiles.
Pharmacokinetic Optimization
-
Solubility and Bioavailability: The inherent polarity of the piperazine ring and the sulfonyl group often increases the aqueous solubility of a parent molecule, which is a critical factor for achieving good oral bioavailability.[1][3]
-
Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, enhancing the in vivo stability and half-life of drugs containing this moiety.
-
P-glycoprotein (P-gp) Inhibition: Certain piperazine derivatives have been shown to be inhibitors of the P-gp efflux pump.[11][12] This action can increase the bioavailability of co-administered drugs that are P-gp substrates, such as the anticancer agent paclitaxel.[11][12][13]
Pharmacodynamic Applications
The 1-(isopropylsulfonyl)piperazine scaffold serves as a versatile linker or core element in drugs targeting various biological systems.
Caption: Role of the piperazine scaffold as a linker in drug-target interactions.
-
Oncology: In cancer therapeutics, particularly kinase inhibitors, the piperazine ring often functions as a central scaffold connecting key pharmacophoric fragments that bind to different regions of the ATP-binding pocket of a target kinase.[1]
-
Infectious Diseases: Piperazine sulfonamides have been designed and synthesized as highly potent HIV-1 protease inhibitors.[14][15] Derivatives have also been investigated for broader antimicrobial activities against various bacterial and fungal strains.[3][16]
-
Central Nervous System (CNS) Disorders: The piperazine core is prevalent in drugs targeting CNS disorders.[4] Piperazine sulfonamides have been developed as BACE1 inhibitors for the potential treatment of Alzheimer's disease.[17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Isopropylsulfonyl)piperazine is not widely available, safety precautions can be inferred from data on the parent compound, piperazine, and structurally related chemicals.
-
General Hazards: Piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[18] It may also cause allergic skin or respiratory reactions.[18][19] Related compounds are often flammable.[18][20]
-
Handling: Use this compound only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][22]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention.[22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[21][22]
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][22]
-
Conclusion and Future Perspectives
1-(Isopropylsulfonyl)piperazine is a quintessential example of a "privileged" molecular scaffold that continues to empower drug discovery efforts. Its robust synthesis, versatile reactivity, and ability to confer favorable physicochemical and pharmacokinetic properties make it a valuable asset for medicinal chemists. Future research will likely focus on incorporating this scaffold into novel chemical entities for underexplored biological targets. The development of more efficient, scalable, and greener synthetic routes will further enhance its utility. As our understanding of structure-activity and structure-property relationships deepens, the strategic application of 1-(Isopropylsulfonyl)piperazine and its derivatives will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
McCauley, J. A., et al. (2017, November 13). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cumming, J. N., et al. (2010, May 1). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health. Available at: [Link]
-
Saeed, A., et al. (2017, March 23). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Available at: [Link]
-
Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine, anhydrous. Available at: [Link]
-
Londers, J. S., et al. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kamal, A., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. PubMed. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]
-
PrepChem.com. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 1). Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University. Available at: [Link]
-
Analytical Methods. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
ChemEurope.com. Piperazine. Available at: [Link]
-
de la Torre-Roche, R., & Garcia-Sosa, A. T. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Future Medicinal Chemistry. Available at: [Link]
-
del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]
-
Singh, U. P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]
-
Choi, Y. H., et al. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed. Available at: [Link]
-
Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PubMed. Available at: [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. Medium. Available at: [Link]
-
Londers, J. S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
PharmaCompass.com. 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate. Available at: [Link]
-
Dinis-Oliveira, R. J. (2023). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. Available at: [Link]
-
De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-(Isopropylsulfonyl)piperazine | 534615-34-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. mmbio.byu.edu [mmbio.byu.edu]
- 22. fishersci.com [fishersci.com]
